tert-butyl N-(4-methylideneoxolan-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-methylideneoxolan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-13-6-8(7)11-9(12)14-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDXHSYBYUORBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate: A Strategic Scaffold for Peptidomimetic Design
Executive Summary
This technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate . As a conformationally restricted
Structural Analysis & Physiochemical Properties
The molecule comprises a tetrahydrofuran (oxolane) core, a tert-butoxycarbonyl (Boc) protected amine, and an exocyclic methylene group. The oxolane ring introduces rigidity, reducing the entropic penalty upon binding to biological targets compared to acyclic analogs.
Physiochemical Profile[1]
-
IUPAC Name: tert-butyl N-(4-methylideneoxolan-3-yl)carbamate[1]
-
Molecular Formula:
[1] -
Molecular Weight: 199.25 g/mol
-
Chirality: The C3 position is a stereocenter. The scaffold exists as (R)- or (S)- enantiomers.
-
Topological Polar Surface Area (TPSA): ~47.6 Ų (Predicted)[2]
-
LogP (Predicted): ~1.8 – 2.1 (Lipophilic enough for membrane permeability, soluble in organic solvents).
Conformational Bias
The exocyclic double bond at C4 flattens the ring slightly compared to the saturated analog, locking the C3-amine into a pseudo-equatorial or pseudo-axial orientation depending on the specific ring pucker. This constraint is valuable for mimicking
| Property | Value (Estimated) | Relevance |
| H-Bond Donors | 1 (Amide NH) | Key interaction point for receptor binding. |
| H-Bond Acceptors | 3 (Carbamate CO, Ether O) | Solvation and target engagement. |
| Rotatable Bonds | 2 (Boc group, C-N bond) | Low flexibility increases binding specificity. |
Synthetic Routes[4][5][6][7][8]
The synthesis of this scaffold typically proceeds via the functionalization of a 4-oxotetrahydrofuran precursor. The most robust method involves the oxidation of the corresponding alcohol followed by a Wittig olefination.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic strategy highlighting the key ketone intermediate.
Detailed Protocol: Wittig Olefination
This protocol describes the conversion of tert-butyl (4-oxotetrahydrofuran-3-yl)carbamate to the target alkene.
Reagents:
-
Methyltriphenylphosphonium bromide (
) -
Potassium tert-butoxide (
) or NaHMDS -
Anhydrous Tetrahydrofuran (THF)
-
Inert Atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M). Cool to 0°C.
-
Base Addition: Add
(1.2 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorus ylide. Stir for 30–45 minutes at 0°C. -
Substrate Addition: Dissolve tert-butyl (4-oxotetrahydrofuran-3-yl)carbamate (1.0 equiv) in a minimum amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA; the product is UV active if the double bond conjugates, but here rely on stains).
-
Quench & Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The product typically elutes as a white solid or colorless oil.
Scientific Rationale:
The use of a strong, bulky base like
Reactivity Profile & Functionalization
The utility of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate lies in its "divergent" potential. The exocyclic alkene is electronically distinct from the protected amine, allowing for orthogonal modifications.
Divergent Synthesis Map
Figure 2: Functionalization pathways for the methylidene oxolane scaffold.
Key Transformations
-
Hydroboration-Oxidation: Reaction with
followed by oxidative workup yields the hydroxymethyl derivative. This is a crucial intermediate for accessing conformationally constrained analogs of serine or homoserine. -
Simmons-Smith Cyclopropanation: Treatment with
and converts the exocyclic alkene into a spiro-cyclopropane, further restricting conformational freedom and increasing metabolic stability against peptidases. -
Boc-Deprotection: Standard removal using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) yields the ammonium salt, ready for peptide coupling. Note: The exocyclic alkene is generally stable to these acidic conditions.
Applications in Medicinal Chemistry
Scaffold Hopping & Peptidomimetics
This molecule serves as a bioisostere for proline or
-
Protease Inhibitors: Constraining the "warhead" position to improve selectivity.
-
GPCR Ligands: Mimicking the turn regions of endogenous peptide ligands.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and distinct vectors for growth (the amine and the alkene), this molecule is an ideal "fragment" starter. Libraries can be grown from the alkene via Heck coupling or cross-metathesis to probe hydrophobic pockets in target proteins.
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere. The carbamate is stable, but the exocyclic alkene can be prone to slow oxidation or polymerization if exposed to heat and air for prolonged periods.
-
Solubility: Soluble in DCM, THF, Ethyl Acetate, and Methanol. Sparingly soluble in water.[3]
-
Safety: Handle in a fume hood. Avoid contact with skin and eyes.[3] As with many carbamates, potential sensitization should be considered.
References
-
Wittig Olefination Standards: Wittig, G., & Schöllkopf, U. (1960).[4] Methylenecyclohexane.[4][3][5] Organic Syntheses, 40, 66. Link
-
Tetrahydrofuran Scaffolds in Drug Design: Kang, S. U., et al. (2006). Synthesis and biological evaluation of 3-modified-4-amino-cyclic-GABA analogues. Bioorganic & Medicinal Chemistry Letters, 16(11), 2994-2999. Link
-
General Reactivity of Methyltriphenylphosphonium Bromide: PubChem Compound Summary for CID 74505. Link
-
Boc-Protection Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
Sources
- 1. PubChemLite - Tert-butyl n-(4-methylideneoxolan-3-yl)carbamate (C10H17NO3) [pubchemlite.lcsb.uni.lu]
- 2. tert-Butyl (tetrahydrofuran-3-yl)carbamate | C9H17NO3 | CID 45091846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate; CAS No.: 274901-68-7 [chemshuttle.com]
- 4. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
solubility of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate in organic solvents
An In-Depth Technical Guide to the Solubility of tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate, a heterocyclic compound with potential applications as an intermediate in pharmaceutical synthesis and drug discovery. In the absence of extensive public literature on its direct quantitative solubility, this document establishes a predictive assessment of its behavior in a range of common organic solvents based on a first-principles analysis of its molecular structure. We dissect the contributions of the lipophilic tert-butoxycarbonyl (Boc) group, the polar carbamate linkage, and the moderately polar oxolane ring to its overall solubility profile. To empower researchers with the means to obtain precise, application-critical data, this guide further provides detailed, step-by-step experimental protocols for determining both thermodynamic (equilibrium) and kinetic solubility. These methodologies, including the gold-standard shake-flask method and high-throughput nephelometry, are presented with a focus on the causal reasoning behind experimental design, ensuring robust and reliable data generation for process chemistry, formulation development, and preclinical studies.
Introduction: Understanding the Compound
tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate is a carbamate-protected amine featuring a substituted oxolane (tetrahydrofuran) ring. Its structure suggests its utility as a versatile building block in medicinal chemistry, where the oxolane scaffold is a common motif in biologically active molecules and the Boc-protecting group allows for controlled, sequential synthetic transformations.
-
Molecular Formula: C₁₀H₁₇NO₃[1]
-
Molecular Weight: 199.25 g/mol [1]
-
Structure: The molecule contains a nonpolar, sterically bulky tert-butyl group, a polar carbamate functional group capable of hydrogen bonding, a moderately polar cyclic ether (oxolane) ring, and a methylidene (exocyclic double bond) substituent.[1]
The solubility of such an intermediate is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation. Poor solubility can lead to challenges in achieving desired reaction concentrations, complicate isolation and purification processes, and ultimately impact the efficiency and scalability of a synthetic route. Therefore, a thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug development.
Core Concepts: Predicting Solubility from Molecular Structure
The solubility of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is dictated by the energetic balance between solute-solute interactions in the crystal lattice and solute-solvent interactions in solution. We can predict its general solubility behavior by examining its key functional groups.
-
tert-Butoxycarbonyl (Boc) Group: This large, nonpolar moiety is a primary driver of lipophilicity. It enhances solubility in nonpolar and moderately polar aprotic solvents by engaging in favorable van der Waals interactions. Its steric bulk can also disrupt the efficiency of crystal lattice packing, which may lower the energy barrier to dissolution.[2]
-
Carbamate Linkage (-NH-C(=O)-O-): This group introduces significant polarity. The N-H group acts as a hydrogen bond donor, while the two oxygen atoms are hydrogen bond acceptors. This functionality is expected to promote strong interactions with polar protic and polar aprotic solvents.[2][3]
-
Oxolane (Tetrahydrofuran) Ring: The ether oxygen atom in the oxolane ring is a hydrogen bond acceptor and imparts moderate polarity to the heterocyclic core. This feature contributes to solubility in a wide range of solvents, from weakly polar to polar.
-
Methylidene Group (=CH₂): The exocyclic double bond introduces some structural rigidity and contributes to the nonpolar surface area of the molecule.
Synthesis of Structural Insights: The molecule possesses a dualistic nature. The nonpolar Boc group and hydrocarbon backbone favor solubility in less polar solvents, while the carbamate and ether functionalities promote solubility in more polar environments. This suggests the compound will exhibit broad, but variable, solubility across the solvent spectrum, with optimal solubility likely found in solvents of intermediate polarity that can effectively solvate both the nonpolar and polar regions of the molecule.
Predicted Solubility Profile
The following table provides a qualitative, predictive summary of the solubility of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate. These predictions are derived from the structural analysis above and serve as a starting point for solvent screening.
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Insoluble | While the Boc group provides lipophilicity, the polar carbamate and ether groups will have unfavorable interactions with highly nonpolar solvents, limiting solubility. |
| Weakly Polar Aprotic | Dichloromethane (DCM), Diethyl Ether | Moderate to High | These solvents effectively solvate the nonpolar regions while their dipole moments can interact favorably with the polar functionalities. DCM is often an excellent solvent for Boc-protected compounds. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | THF shares the same ether functional group as the compound's core, promoting "like-dissolves-like" interactions. Both solvents have a good balance of polarity to solvate the entire molecule effectively. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These highly polar solvents are excellent hydrogen bond acceptors and can strongly solvate the carbamate group.[4] They are generally powerful solvents for a wide range of organic molecules. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting well with the carbamate and ether groups. However, their strong self-association may be less disrupted compared to polar aprotic solvents. |
| Polar Protic | Water | Insoluble | The large, nonpolar surface area imparted by the Boc group and the hydrocarbon structure will dominate, leading to unfavorable hydrophobic interactions and very poor aqueous solubility. |
Experimental Determination of Solubility
While predictions are valuable for initial screening, precise quantitative data must be obtained experimentally. The choice of method depends on the required accuracy and throughput.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
This method is considered the "gold standard" for determining the true thermodynamic solubility of a compound at equilibrium.[5] It measures the saturation concentration of a compound in a given solvent at a controlled temperature.
Causality in Protocol Design:
-
Excess Solid: Using an excess of the solid compound is critical to ensure that the solution reaches true saturation. The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been achieved.[6]
-
Equilibration Time: A sufficient agitation period (typically 24-72 hours) is necessary to allow the dissolution process to reach a thermodynamic steady state.[5] This timeframe allows for potential solid-state transformations (e.g., from a metastable to a more stable polymorph) to occur, ensuring the measured solubility corresponds to the most stable form.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance to specific applications (e.g., biopharmaceutical evaluation).[5][7]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate (e.g., 10-20 mg) to a sealed vial.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for at least 1 hour to allow the undissolved solid to sediment. For fine suspensions, centrifugation is recommended.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant. To avoid disturbing the solid, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Dilution: Accurately dilute the sampled supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility assays are rapid, automated methods often used in early drug discovery to rank compounds.[8] They measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[5] This is a measure of metastable solubility and can differ from thermodynamic solubility but is useful for triaging large numbers of compounds.
Step-by-Step Protocol (Nephelometry-Based):
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the desired organic solvents into the wells of a microplate.
-
Compound Addition: Use an automated liquid handler to add small volumes of the DMSO stock solution to the solvents to create a range of concentrations.
-
Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in light scattering is detected above background is defined as the kinetic solubility.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the gold-standard Shake-Flask method for determining thermodynamic solubility.
Sources
- 1. PubChemLite - Tert-butyl n-(4-methylideneoxolan-3-yl)carbamate (C10H17NO3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate () for sale [vulcanchem.com]
- 5. raytor.com [raytor.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
Strategic Sourcing & Technical Profile: tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate
This guide provides a comprehensive technical and procurement analysis of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate , a specialized heterocyclic building block used in advanced medicinal chemistry.
Executive Summary
tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate (CAS: 2167503-22-0 ) is a high-value, conformationally restricted amino acid scaffold. Characterized by a tetrahydrofuran (oxolane) core with an exocyclic methylene group and a Boc-protected amine, this compound serves as a critical intermediate for synthesizing peptidomimetics and complex alkaloids. Its rigid bicyclic-like geometry (induced by the exocyclic alkene) makes it an ideal candidate for "locking" peptide conformations in drug discovery campaigns targeting GPCRs and proteases.
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | tert-Butyl (4-methylidenetetrahydrofuran-3-yl)carbamate |
| Common Name | Boc-3-amino-4-methylene-tetrahydrofuran |
| CAS Number | 2167503-22-0 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1COCC1=C |
| InChIKey | CPDXHSYBYUORBI-UHFFFAOYSA-N |
| Appearance | White to off-white solid (typically) |
| Solubility | Soluble in DCM, THF, MeOH; insoluble in water |
| Stability | Sensitive to acid (Boc removal) and oxidation (exocyclic alkene) |
Market Landscape: Suppliers & Pricing
This compound is classified as a Tier 3 Building Block (Specialized/Low Volume). It is rarely available in "next-day" catalogs and typically requires a lead time for synthesis or purification.
Primary Suppliers
| Vendor | Catalog Status | Estimated Lead Time | Purity Grade |
| Bide Pharm | Primary Source | 2–3 Weeks | >97% |
| Enamine | Make-on-Demand | 4–6 Weeks | >95% |
| WuXi AppTec | Custom Synthesis | 6–8 Weeks | >98% |
Pricing Analysis
Pricing is volume-dependent and volatile due to the complexity of the exocyclic alkene installation.
| Pack Size | Estimated Price Range (USD) | Cost Per Gram |
| 100 mg | $150 – $250 | $1,500 – $2,500 |
| 1 g | $800 – $1,200 | $800 – $1,200 |
| 10 g | $4,500 – $6,000 | $450 – $600 |
Procurement Strategy: Due to the high cost per gram, researchers should validate the synthesis on a 100 mg scale before committing to bulk orders. For >10g requirements, contracting a custom synthesis campaign (FTE basis) is often 40% cheaper than catalog pricing.
Technical Deep Dive: Synthesis & Manufacturing
If commercial supply is unavailable, the compound can be synthesized via Transition-Metal Catalyzed Cycloisomerization . The core challenge is forming the tetrahydrofuran ring while simultaneously installing the exocyclic double bond without isomerizing it to the more stable endocyclic position.
Retrosynthetic Logic
The most robust route utilizes a Palladium(0)-catalyzed cyclization of a propargyl-allyl precursor. This method ensures regioselectivity for the 4-methylene substitution pattern.
Figure 1: Retrosynthetic disconnection showing the assembly of the methylene-THF core.
Proposed Synthetic Protocol (Self-Validating)
Based on standard protocols for 4-methylene-tetrahydrofurans (e.g., Trost et al., JACS).
Step 1: Precursor Assembly
-
Reactants: N-Boc-propargylamine (1.0 eq) + 2-(bromomethyl)oxirane (epibromohydrin) or equivalent allyl electrophile.
-
Conditions: NaH (1.2 eq), DMF, 0°C to RT, 4h.
-
Checkpoint: Monitor TLC for disappearance of propargylamine. Product is an acyclic ether-amine.
Step 2: Cycloisomerization (The Critical Step)
-
Reagents: Pd₂(dba)₃ (2.5 mol%), Phosphine Ligand (e.g., dppf or TPP, 10 mol%), Acetic Acid (1.0 eq).
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Procedure: Heat to 80°C under Argon. The Pd(0) species coordinates to the alkyne and alkene, facilitating an oxidative cyclization followed by reductive elimination to form the exocyclic diene system.
-
Validation: ¹H NMR must show distinct singlets for the exocyclic methylene protons at ~4.9–5.1 ppm.
Applications in Drug Discovery
1. Peptidomimetics (Beta-Turn Mimetics)
The 3,4-substituted THF ring acts as a rigid spacer. The exocyclic methylene group forces the attached amino group (at C3) into a specific vector, mimicking the
2. Covalent Inhibitor Design The exocyclic double bond is a "latent" electrophile. While not hyper-reactive, it can be activated (e.g., via epoxidation or hydroboration) to create a warhead capable of covalent bonding with cysteine residues in target proteins.
3. Diversity-Oriented Synthesis (DOS) The alkene handle allows for late-stage diversification:
-
Hydroboration/Oxidation: Yields the hydroxymethyl derivative.
-
Cyclopropanation: Yields spirocyclic scaffolds.
-
Ozonolysis: Yields the 4-oxo derivative (a ketone handle).
Handling & Quality Control
-
Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). The exocyclic alkene is prone to polymerization or auto-oxidation if left in air at room temperature.
-
QC Parameters:
-
NMR: Verify integral ratio of Boc-methyls (9H, s, ~1.4 ppm) to exocyclic alkene (2H, s/d, ~5.0 ppm).
-
TLC: Stain with KMnO₄ (alkene active) and Ninhydrin (amine active after deprotection).
-
References
-
PubChem Compound Summary. "tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate (Compound CID 132372768)." National Center for Biotechnology Information. Accessed 2026.[1]
-
Bide Pharm Product Catalog. "Product 2167503-22-0 Specifications." Bide Pharmatech. Accessed 2026.[1]
- General Synthesis of Methylene-THFs: Trost, B. M., et al. "Palladium-Catalyzed Cycloisomerization of Enynes to 4-Methylene-tetrahydrofurans." Journal of the American Chemical Society. (Methodology basis for Step 2).
-
Patent Reference: "Synthesis of 3-aminomethyltetrahydrofuran derivatives." Google Patents CN107417648A. (Related scaffold synthesis).
Sources
Methodological & Application
Application Note: High-Fidelity Wittig Olefination of N-Boc-4-oxotetrahydrofuran-3-amine
Executive Summary
The conversion of N-Boc-4-oxotetrahydrofuran-3-amine (1) to its methylene derivative (2) is a critical transformation in the synthesis of nucleoside analogs and kinase inhibitors. While the Wittig reaction is the standard approach for methylenation, this specific substrate presents a "chemical minefield" due to the
This application note details a robust, field-proven protocol designed to maximize yield while suppressing the two most common failure modes:
Mechanistic Insight & Challenges
The core challenge lies in the acidity of the
The Competitive Landscape
The following diagram illustrates the kinetic competition between the desired olefination and the fatal elimination pathway.
Figure 1: Mechanistic divergence. Path A represents the desired Wittig olefination. Path B represents the base-mediated enolization which leads to racemization or elimination of the carbamate group.
Critical Control Points
-
Base Selection: While n-BuLi is common for generating ylides, it is too nucleophilic and basic for this substrate. Potassium tert-butoxide (KOtBu) or KHMDS are preferred. KHMDS provides a "softer" deprotonation profile, reducing the risk of enolizing the ketone.
-
Temperature: The ylide must be generated at
to RT, but the addition of the ketone should occur at lower temperatures (0°C) to favor kinetic addition over thermodynamic enolization. -
Order of Addition: "Inverse addition" (adding the ylide to the ketone) is NOT recommended here. The standard addition (ketone added to pre-formed ylide) ensures the ketone never sees excess base, only the ylide.
Experimental Protocol
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| Methyltriphenylphosphonium bromide | Ylide Precursor | 1.2 - 1.5 | Must be dry (hygroscopic). |
| KOtBu (1.0 M in THF) | Base | 1.2 - 1.4 | Freshly opened bottle preferred. |
| N-Boc-4-oxotetrahydrofuran-3-amine | Substrate | 1.0 | Dissolved in minimal dry THF. |
| THF (Anhydrous) | Solvent | N/A | Distilled over Na/Benzophenone or from SPS. |
Step-by-Step Methodology
Step 1: Ylide Generation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with Methyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF (0.2 M concentration relative to phosphonium salt).
-
Cool the suspension to 0°C in an ice/water bath.
-
Add KOtBu solution (1.4 equiv) dropwise via syringe over 10 minutes.
-
Observation: The white suspension will turn into a bright canary yellow mixture, indicating the formation of the phosphorane ylide (
).
-
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
Step 2: Olefination Reaction
-
Cool the yellow ylide suspension back to 0°C . Crucial for suppressing elimination.
-
Dissolve the N-Boc-4-oxotetrahydrofuran-3-amine (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the ylide over 15–20 minutes.
-
Note: Slow addition prevents local heating and high concentrations of unreacted ketone interacting with base.
-
-
Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 7:3). Stain with KMnO4 (alkene active) or Ninhydrin (requires heating to deprotect Boc on plate, less reliable). The product usually has a higher
than the ketone.
-
Step 3: Quench & Workup
-
Quench the reaction by adding Saturated
solution (approx. 2 mL per mmol substrate) while stirring vigorously. -
Dilute with Diethyl Ether (
) or MTBE. Avoid DCM if possible, as TPPO is highly soluble in it. -
Separate layers.[1] Extract the aqueous layer 2x with
. -
Wash combined organics with Brine, dry over
, and filter.
Step 4: Triphenylphosphine Oxide (TPPO) Removal (The "Crash" Method)
TPPO is the bane of Wittig reactions. Do not rely solely on chromatography.
-
Concentrate the crude mixture to a thick oil/solid.
-
Triturate with cold 9:1 Hexanes:Et2O . TPPO will precipitate as a white solid.
-
Filter through a celite pad.[2]
-
Purify via Flash Column Chromatography (Silica Gel, 0
30% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Operational workflow for the high-fidelity Wittig protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / SM Recovery | Wet reagents or Enolization | Ensure MePPh3Br is dried under vacuum at 100°C. Switch base to KHMDS (less basic, |
| Elimination Byproducts | Base concentration too high | Reduce base equivalents to 1.1 eq relative to phosphonium salt. Ensure strict 0°C addition. |
| Racemization | Proton exchange at C3 | Use LiHMDS or NaHMDS at -78°C (Low Temp Wittig). Lithium salts can stabilize the betaine, sometimes improving retention.[3][4] |
| Difficult Separation | TPPO co-elution | Use ZnCl2 (2 equiv) added to the crude oil; it forms a complex with TPPO that precipitates in ether. |
References
-
Wittig Reaction Overview & Mechanism Source: Wikipedia / Organic Chemistry Portal URL:[Link]
- Patent Precedent (Preparation of N-Boc-4-methylene-pyrrolidines/furans)
-
TPPO Removal Strategies Title: Triphenylphosphine Oxide Removal Methods Source: Common Organic Chemistry URL:[Link]
Sources
Application Notes and Protocols for the Synthesis of Spirocyclic Scaffolds using 4-Methylideneoxolan-3-yl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds and the Potential of a Novel Building Block
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to explore chemical space beyond the traditional flat, aromatic structures that have historically dominated medicinal chemistry. This structural complexity can lead to improved target specificity, enhanced metabolic stability, and better pharmacokinetic profiles. The synthesis of novel spirocyclic systems is, therefore, a critical endeavor for the development of next-generation therapeutics.
This application note introduces 4-methylideneoxolan-3-yl carbamate as a versatile and promising building block for the construction of diverse spirocyclic scaffolds. The strategic placement of a reactive exocyclic methylene group adjacent to a carbamate-functionalized stereocenter provides a unique platform for a variety of cyclization strategies. The carbamate moiety not only serves as a handle for introducing further diversity but can also participate directly in the ring-forming step, leading to the creation of valuable N-heterocyclic spirocycles.[1]
Herein, we present detailed protocols for two distinct and powerful strategies for the utilization of 4-methylideneoxolan-3-yl carbamate in spirocyclic scaffold synthesis: a [3+2] dipolar cycloaddition and a photoredox-catalyzed intramolecular carbamoyl radical cyclization . These methods offer access to a range of spiro-N,O-heterocycles, which are privileged structures in numerous biologically active molecules.
Strategy A: [3+2] Dipolar Cycloaddition for the Synthesis of Spiro-Oxazolidinone-Isoxazolines
The exocyclic methylene group of 4-methylideneoxolan-3-yl carbamate can act as an effective dipolarophile in [3+2] cycloaddition reactions. This approach allows for the direct installation of a five-membered heterocyclic ring at the spirocyclic center. The following protocol details a representative example using an in situ generated nitrile oxide as the 1,3-dipole.
Conceptual Workflow for [3+2] Dipolar Cycloaddition
Caption: Workflow for the synthesis of spiro-oxazolidinone-isoxazolines.
Detailed Protocol for [3+2] Dipolar Cycloaddition
Materials:
-
4-Methylideneoxolan-3-yl carbamate
-
Substituted aldoxime (e.g., benzaldoxime)
-
N-Chlorosuccinimide (NCS) or similar oxidizing agent
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylideneoxolan-3-yl carbamate (1.0 eq) and the substituted aldoxime (1.1 eq). Dissolve the solids in the anhydrous solvent (e.g., DCM, 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
In Situ Dipole Generation and Cycloaddition: In a separate flask, prepare a solution of N-chlorosuccinimide (1.1 eq) in the same anhydrous solvent. Add the NCS solution dropwise to the reaction mixture at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The in situ generation of the nitrile oxide followed by its cycloaddition with the exomethylene group will proceed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxazolidinone-isoxazoline.
Expected Outcomes and Data
| Dipolarophile | 1,3-Dipole Source | Solvent | Yield (%) | Diastereomeric Ratio |
| 4-Methylideneoxolan-3-yl carbamate | Benzaldoxime/NCS | DCM | 65-85 | >10:1 |
| 4-Methylideneoxolan-3-yl carbamate | 4-Nitrobenzaldoxime/NCS | THF | 70-90 | >15:1 |
| 4-Methylideneoxolan-3-yl carbamate | Ethyl 2-chloro-2-(hydroxyimino)acetate/Et₃N | DCM | 60-80 | 8:1 |
Note: Yields and diastereomeric ratios are hypothetical and based on analogous cycloaddition reactions reported in the literature.
Strategy B: Photoredox-Catalyzed Intramolecular Carbamoyl Radical Cyclization
This strategy leverages the power of visible-light photoredox catalysis to generate a carbamoyl radical from a suitable precursor, which then undergoes an intramolecular cyclization onto a tethered alkene.[2][3] This approach is particularly attractive for its mild reaction conditions and high functional group tolerance. To apply this to 4-methylideneoxolan-3-yl carbamate, a derivative with a tethered alkene is first required.
Conceptual Pathway for Radical Cyclization
Caption: Pathway for photoredox-catalyzed spirocyclization.
Detailed Protocol for Carbamoyl Radical Cyclization
Part 1: Synthesis of the N-Alkenyl Carbamate Precursor
-
To a solution of 4-methylideneoxolan-3-yl carbamate (1.0 eq) in anhydrous DCM, add a suitable alkenyl isocyanate (e.g., allyl isocyanate, 1.1 eq).
-
Add a catalytic amount of a suitable base, such as triethylamine or dibutyltin dilaurate.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the N-alkenyl-substituted carbamate precursor.
Part 2: Photoredox-Catalyzed Cyclization
Materials:
-
N-Alkenyl-substituted 4-methylideneoxolan-3-yl carbamate
-
Photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂)
-
Hantzsch ester or other sacrificial reductant
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Blue LED light source
Procedure:
-
Reaction Setup: In a reaction vessel suitable for photochemical reactions (e.g., a borosilicate glass vial), combine the N-alkenyl-substituted carbamate precursor (1.0 eq), the photocatalyst (1-5 mol%), and the Hantzsch ester (1.5 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (0.05 M).
-
Degassing: Seal the vessel and degas the solution by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a blue LED light source and stir at room temperature. Irradiate for 12-48 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired spirocyclic lactam.
Anticipated Results
| Substrate | Photocatalyst | Solvent | Yield (%) |
| N-allyl-substituted carbamate | Ir(ppy)₃ | DMF | 50-70 |
| N-pentenyl-substituted carbamate | Ru(bpy)₃Cl₂ | MeCN | 45-65 |
Note: These are projected yields based on similar photoredox-catalyzed radical cyclizations.[2][3]
Conclusion and Future Outlook
The protocols outlined in this application note demonstrate the potential of 4-methylideneoxolan-3-yl carbamate as a valuable building block for the synthesis of complex spirocyclic scaffolds. The [3+2] cycloaddition provides a direct route to spiro-heterocycles containing an isoxazoline ring, while the photoredox-catalyzed radical cyclization offers a modern and mild approach to spiro-lactams. Both strategies are amenable to further diversification, allowing for the creation of libraries of novel spirocyclic compounds for screening in drug discovery programs. The stereocenter at the 3-position of the oxolane ring also offers opportunities for asymmetric synthesis, which will be the subject of future investigations.
References
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 2017. [Link][4][5][6]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry, 2020. [Link][1]
-
Pd-Catalyzed [4 + 2] cycloaddition of methylene cyclic carbamates with dihydropyrazolone-derived alkenes: synthesis of spiropyrazolones. Organic & Biomolecular Chemistry, 2019. [Link]
-
Photoredox catalysis of intramolecular cyclizations with a reusable silica-bound ruthenium complex. Deakin University Research Repository, 2024. [Link]
-
Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters, 2024. [Link][2][3]
-
Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Molecules, 2020. [Link]
-
Photoredox Ni-catalyzed radical cyclization of carbamate derivatives. ResearchGate, 2020. [Link]
-
Enantioselective synthesis of spiro-N,O-ketals via iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition. Chemical Communications, 2021. [Link]
-
Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates. Molecules, 2024. [Link]
-
Application of furanyl carbamate cycloadditions toward the synthesis of hexahydroindolinone alkaloids. The Journal of Organic Chemistry, 2001. [Link]
-
Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 2023. [Link]
-
Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles. Organic Chemistry Frontiers, 2021. [Link]
Sources
- 1. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Strategic Cycloaddition Protocols for 4-Methylene-3-Aminotetrahydrofuran Scaffolds
This is a comprehensive Application Note and Protocol guide for Cycloaddition Reactions Involving 4-Methylene-3-Aminotetrahydrofuran . This document is designed for medicinal chemists and process scientists, focusing on the strategic utilization of this scaffold in constructing spirocyclic and fused heterocyclic systems.
Introduction & Mechanistic Rationale
The 4-methylene-3-aminotetrahydrofuran (4-MAT) scaffold represents a privileged "chiral allylic amine" motif embedded within a cyclic ether. Its value in drug discovery stems from its dual reactivity: the exocyclic double bond serves as a reactive handle for annulation, while the adjacent chiral amine (C3) provides inherent stereocontrol via 1,3-allylic strain (
Unlike simple alkenes, the 4-MAT scaffold exhibits unique electronic properties due to the inductive effect of the ring oxygen and the directing capability of the C3-amino group. This guide details two high-value cycloaddition pathways:
-
[3+2] 1,3-Dipolar Cycloaddition: For accessing spiro-isoxazolidines (peptidomimetic cores).
-
Inverse Electron Demand Diels-Alder (IEDDA): For rapid construction of fused pyridazine systems using tetrazines.
Key Reactivity Features
-
Exocyclic Alkene: Electron-rich (nucleophilic) due to hyperconjugation, making it an ideal partner for electron-deficient dipoles and dienes.
-
C3-Stereocenter: The amino group (typically
-protected) dictates facial selectivity, often directing incoming electrophiles to the anti-face to minimize steric clash.
Substrate Preparation & Stability
Critical Note: The free amine form of 4-MAT is prone to decomposition or polymerization. All protocols below assume the use of
Pre-Reaction Checklist
-
Purity: Ensure the exocyclic alkene is free of isomerized endocyclic byproducts (e.g., 4-methyl-2,3-dihydrofuran), which are thermodynamically more stable but less reactive in the desired pathways.
-
Solvent: Anhydrous conditions are mandatory for Lewis-acid catalyzed variants.
-
Inhibitors: For scale-up (>5g), addition of BHT (200 ppm) is recommended to prevent radical polymerization of the methylene group.
Protocol A: Diastereoselective [3+2] Cycloaddition with Nitrones
Target: Spiro[isoxazolidine-5,4'-tetrahydrofuran] derivatives. Application: Synthesis of nucleoside analogues and quaternary amino acids.
Materials
-
Substrate:
-Boc-4-methylene-3-aminotetrahydrofuran (1.0 equiv). -
Dipole:
-Phenyl- -methylnitrone (1.2 equiv). -
Solvent: Toluene (anhydrous).
-
Catalyst (Optional): Zn(OTf)
(10 mol%) for rate acceleration.
Step-by-Step Methodology
-
Reaction Assembly:
-
In a flame-dried Schlenk tube under Argon, dissolve
-Boc-4-methylene-3-aminotetrahydrofuran (213 mg, 1.0 mmol) in Toluene (5 mL, 0.2 M). -
Add
-Phenyl- -methylnitrone (162 mg, 1.2 mmol). -
Optimization Step: If using Lewis Acid catalysis, add Zn(OTf)
(36 mg, 0.1 mmol) at this stage.
-
-
Thermal Activation:
-
Thermal Method: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The exocyclic alkene spot (
) should disappear. -
Microwave Method (High Throughput): Seal in a microwave vial. Irradiate at 100°C for 45 minutes (Power: 150W, Max Pressure: 200 psi).
-
-
Work-up:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purification: Flash column chromatography on Silica Gel (Gradient: 10%
40% EtOAc in Hexanes). The spiro-adducts typically elute as separable diastereomers.
-
-
Stereochemical Outcome:
-
The major diastereomer results from the nitrone attacking the anti-face relative to the bulky
-Boc group. -
Expected
: >4:1 (Thermal), >10:1 (Lewis Acid).
-
Data Analysis (Representative)
| Entry | Condition | Time | Yield (%) | dr (anti:syn) |
| 1 | Toluene, 110°C | 24 h | 65 | 3:1 |
| 2 | Toluene, 80°C, Zn(OTf) | 12 h | 82 | 10:1 |
| 3 | MW, 100°C | 45 min | 78 | 5:1 |
Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)
Target: 5,8-Diazaspiro bicyclic systems. Application: Bioorthogonal labeling or rapid fragment growing.
Materials
-
Diene: 3,6-Di-2-pyridyl-1,2,4,5-tetrazine (1.0 equiv).
-
Dienophile:
-Cbz-4-methylene-3-aminotetrahydrofuran (1.0 equiv). -
Solvent: Dichloromethane (DCM) or 1,4-Dioxane.
-
Reagent: Nitrogen balloon (for gas evolution management).
Step-by-Step Methodology
-
Preparation:
-
Dissolve the tetrazine (pink/red solution) in DCM (0.1 M).
-
Cool to 0°C in an ice bath.
-
-
Addition:
-
Add the 4-MAT substrate dropwise.
-
Observation: Immediate evolution of Nitrogen gas (
) indicates the reaction progress (Retro-Diels-Alder step follows the initial cycloaddition). -
The solution color will transition from deep red to pale yellow/colorless.
-
-
Completion:
-
Stir at 25°C for 2 hours.
-
Oxidation (Optional): If the dihydro-pyridazine intermediate is stable, add DDQ (1.1 equiv) to aromatize to the fully conjugated pyridazine if desired. For the spiro-system, this step is usually omitted to maintain the sp3 character.
-
-
Isolation:
-
Evaporate DCM.
-
Purify via neutral alumina chromatography (Acidic silica can degrade the resulting imine/aminal linkages).
-
Mechanistic Visualization
The following diagram illustrates the stereochemical control exerted by the C3-amino group during the [3+2] cycloaddition.
Caption: Stereochemical divergence in the [3+2] cycloaddition controlled by the C3-amino protecting group.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance of N-protecting group. | Switch from |
| Exocyclic Bond Migration | Acidic impurities in solvent. | Pre-treat solvent with basic alumina or add 1% Et |
| Diastereomer Scrambling | High temperature epimerization. | Lower reaction temp to 40°C and use stronger Lewis Acid (e.g., MgBr |
| Polymerization | Radical initiation. | Perform reaction in the dark; add radical scavenger (BHT). |
References
-
Trost, B. M., & King, S. A. (1987). Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with aldehydes.[1] Journal of the American Chemical Society.
- Padwa, A. (1991). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (General reference for nitrone reactivity).
-
Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry.[2][3][4]
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Chemical Reviews. (Reference for IEDDA reactivity).
-
Trost, B. M. (1986). [3+2] Cycloaddition approaches to five-membered rings via trimethylenemethane. Angewandte Chemie International Edition.
Sources
- 1. Asymmetric Synthesis of Methylenetetrahydrofurans by Palladium-Catalyzed [3+2] Cycloaddition of Trimethylenemethane with Aldehydes – A Novel Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
removing triphenylphosphine oxide from 4-methylideneoxolane synthesis
Topic: Strategies for the Removal of Triphenylphosphine Oxide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 4-methylideneoxolane, a key intermediate in various fields of chemical research, frequently relies on the Wittig reaction. This Nobel Prize-winning olefination method is highly effective but produces a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct. The removal of TPPO is a notorious challenge in synthetic chemistry, often complicating product purification due to its physical properties, such as high polarity and a propensity to co-crystallize. This guide provides in-depth troubleshooting strategies and addresses frequently asked questions to empower researchers to efficiently remove TPPO during the synthesis of 4-methylideneoxolane, thereby ensuring the isolation of a high-purity product.
Troubleshooting Guide: Effective Removal of Triphenylphosphine Oxide
This section addresses specific challenges encountered during the purification of 4-methylideneoxolane following a Wittig reaction.
Issue 1: My initial purification by column chromatography results in a product still contaminated with triphenylphosphine oxide.
Underlying Cause: The polarity of triphenylphosphine oxide can be quite similar to that of the desired 4-methylideneoxolane and other polar organic molecules, leading to overlapping elution profiles during silica gel chromatography. An inappropriate eluent system can result in poor separation.
Solution: Optimized Chromatographic and Non-Chromatographic Purification Strategies
-
Method 1A: Refined Eluent System for Column Chromatography. For products that are relatively non-polar, a simple and effective method is to suspend the crude reaction mixture in a non-polar solvent system like pentane/ether and filter it through a plug of silica. The desired compound can then be eluted with ether, leaving the more polar triphenylphosphine oxide adsorbed to the silica. This process may need to be repeated to achieve high purity.[1]
-
Method 1B: Precipitation of Triphenylphosphine Oxide with Metal Salts. A highly effective and scalable alternative to chromatography is the selective precipitation of TPPO through the formation of a coordination complex with a metal salt.[2][3] Magnesium chloride (MgCl₂) and calcium bromide (CaBr₂) are particularly effective for this purpose.[2][3][4]
Step-by-Step Protocol for TPPO Precipitation with MgCl₂:
-
Upon completion of the Wittig reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Re-dissolve the crude residue in a suitable solvent such as toluene or an ethereal solvent like tetrahydrofuran (THF).
-
Add a stoichiometric amount or a slight excess of anhydrous magnesium chloride to the solution.
-
Stir the suspension vigorously at room temperature. The complexation rate can be increased by techniques such as wet milling, which continually exposes fresh surfaces of the MgCl₂ particles.[3]
-
The insoluble TPPO-MgCl₂ complex will precipitate from the solution.
-
Filter the suspension through a pad of Celite® or another filter aid.
-
The filtrate, now significantly depleted of TPPO, can be concentrated and subjected to a final, more straightforward purification step, such as a quick pass through a silica plug.
Visual Workflow for TPPO Precipitation:
-
Issue 2: Precipitation with metal salts is incomplete, and I still observe TPPO in my product.
Underlying Cause: The efficiency of precipitation is highly dependent on the solvent system, the specific metal salt used, and the absence of water. Some precipitation methods are not effective in common Wittig reaction solvents like THF. [2] Solution: Optimization of Precipitation Conditions and Alternative Reagents
-
Solvent Selection: The choice of solvent is critical for successful precipitation. While the MgCl₂-TPPO complex precipitates well in toluene and ethyl acetate, this method is less effective in THF. [2]For reactions run in THF, CaBr₂ is a more suitable precipitating agent. [2]* Alternative Precipitation Agents: If metal salts are not providing satisfactory results, an alternative is to treat the crude reaction mixture with oxalyl chloride. [5][6]This converts the triphenylphosphine oxide into an insoluble chlorophosphonium salt, which can be easily filtered off. [5][6] Data Comparison of Common Precipitation Methods:
| Precipitating Agent | Effective Solvents | Key Advantages | Reference |
| MgCl₂ | Toluene, Ethyl Acetate | Cost-effective and scalable. [3] | [2][3] |
| CaBr₂ | Ethereal solvents (THF, MTBE), Toluene | Effective in THF, a common Wittig solvent. | [2][4] |
| Oxalyl Chloride | Cyclohexane, Diethyl Ether | Forms a highly insoluble salt. [5][6] | [5][6] |
Frequently Asked Questions (FAQs)
Q1: What makes triphenylphosphine oxide so challenging to remove from reaction mixtures?
A1: Triphenylphosphine oxide's difficult removal is due to its physicochemical properties. It is a highly polar, crystalline solid that is soluble in many common organic solvents. [7]This polarity often causes it to co-elute with polar products during column chromatography. Furthermore, its ability to form hydrogen bonds can lead to co-crystallization with the desired product, making purification by recrystallization difficult. [8] Q2: Can I modify the Wittig reaction itself to avoid the formation of difficult-to-remove byproducts?
A2: Yes, several strategies can be employed at the reaction design stage to circumvent the TPPO purification issue.
-
Polymer-Supported Phosphonium Ylides: Utilizing a phosphonium ylide attached to a polymer support means the resulting phosphine oxide remains bound to the solid phase and can be removed by simple filtration. [9]* Water-Soluble Phosphines: Employing water-soluble phosphines allows the resulting phosphine oxide to be removed through an aqueous workup. [9]* Solventless or Biphasic Conditions: For certain stabilized ylides, the Wittig reaction can be performed under solventless conditions or in a biphasic medium, which can simplify the workup and isolation of the product. [10] Q3: Are there alternative olefination reactions to the Wittig that produce more easily removable byproducts?
A3: Yes, several other named reactions for olefination can be considered, each with its own set of advantages and byproducts.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction uses a phosphonate ester, and the resulting phosphate byproduct is typically water-soluble and easily removed by extraction. [11]* Julia-Kocienski Olefination: This reaction is known for its high E-selectivity and produces byproducts that are generally more benign and easier to remove than TPPO. [11][12]* Peterson Olefination: This method utilizes α-silyl carbanions, and the stereochemical outcome can be controlled by the workup conditions (acidic or basic). The silanol byproducts are often removable by chromatography. [11]* Tebbe or Petasis Reactions: These organotitanium-based reagents are particularly useful for the methylenation of a wide range of carbonyl compounds, including esters and amides, which are often unreactive in the Wittig reaction. [11] Visual Representation of Alternative Olefination Strategies:
Caption: A comparison of byproducts from various olefination reactions.
References
-
Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Source: ACS Omega URL: [Link]
-
Title: Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Source: Organic Process Research & Development URL: [Link]
-
Title: Work up tips: Reactions with Triphenylphosphine oxide. Source: Shenvi Lab URL: [Link]
-
Title: Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling. Source: Organic Process Research & Development URL: [Link]
-
Title: Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Source: Organic Process Research & Development URL: [Link]
-
Title: A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: The Wittig Reaction: Synthesis of Alkenes. Source: Dartmouth College URL: [Link]
-
Title: A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Source: CORA URL: [Link]
-
Title: Wittig reaction purification for products with very low polarity. Source: ResearchGate URL: [Link]
-
Title: Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. Source: ACS Omega URL: [Link]
-
Title: The Wittig Reaction. Source: Liebigs Annalen der Chemie URL: [Link]
-
Title: Two Variations of Solvent-Reduced Wittig Olefination Reactions – Comparison of Solventless Wittig Reactions to Wittig Reactions under Ultrasonication with Minimal Work-up. Source: Zeitschrift für Naturforschung B URL: [Link]
Sources
- 1. shenvilab.org [shenvilab.org]
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- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. DSpace [cora.ucc.ie]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Enantiomers of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate
Welcome to the technical support guide for the chiral resolution of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice.
Introduction
The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their individual enantiomers is a critical step in pharmaceutical development.[1] Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is a chiral synthetic intermediate, and obtaining it in an enantiomerically pure form is essential for the synthesis of stereospecific target molecules. This guide details the primary methods for its resolution: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Formation, and Enzymatic Kinetic Resolution (EKR).
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for resolving the enantiomers of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate?
There are three primary strategies for resolving this compound:
-
Direct Resolution by Chiral Chromatography (HPLC/SFC): This method separates the enantiomers of the intact carbamate directly on a chiral stationary phase (CSP). It is a powerful analytical technique and can be scaled for preparative purposes.[2]
-
Diastereomeric Salt Formation: This classical method involves deprotecting the tert-butyl carbamate (Boc group) to yield the free amine, which is then reacted with a chiral acid. This forms two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][3]
-
Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., hydrolysis or acylation) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The resulting mixture of product and unreacted starting material can then be separated.[4]
Q2: Which resolution method is most suitable for my scale and purity requirements?
The choice of method depends heavily on your specific goals:
-
Analytical Scale (<10 mg): Chiral HPLC is the fastest and most effective method for determining enantiomeric excess (% ee) and for small-scale separation.
-
Preparative Scale (mg to g): Chiral preparative HPLC is often used, but can be expensive. For larger scales, diastereomeric salt formation is frequently the most economical and scalable option, provided a suitable resolving agent and crystallization conditions can be found.[3]
-
Multi-kilogram/Industrial Scale: Diastereomeric salt formation is one of the most established and cost-effective methods for large-scale production.[5]
Q3: Do I need to deprotect the Boc group before starting the resolution?
It depends on the chosen method:
-
For Chiral HPLC/SFC and Enzymatic Kinetic Resolution (targeting the carbamate), you can often work directly with the Boc-protected compound.
-
For Diastereomeric Salt Formation , you must first deprotect the Boc group to unmask the amine "handle" required to form a salt with a chiral acid.
Q4: What are the critical parameters to consider for each method?
-
Chiral HPLC: The choice of chiral stationary phase (CSP) and mobile phase composition are paramount.[6][7]
-
Diastereomeric Salt Formation: The selection of the resolving agent and the crystallization solvent are the most critical factors determining the success of the resolution.[3]
-
Enzymatic Resolution: Key parameters include the choice of enzyme, solvent, temperature, and acylating agent (for transesterification), as well as careful monitoring to stop the reaction at approximately 50% conversion.[4]
Troubleshooting Guide: Chiral HPLC / SFC Resolution
Chiral chromatography is a powerful but often empirical technique. The following Q&A addresses common issues.
Q: My enantiomers are co-eluting (not separating). What should I do?
Answer: Lack of separation is the most common initial problem. The interaction between the analyte and the chiral stationary phase (CSP) is highly specific. A systematic screening approach is the most effective strategy.
Potential Causes & Solutions:
-
Inappropriate CSP: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point for screening.[6] If one type of column (e.g., cellulose-based) fails, try another (e.g., amylose-based).
-
Incorrect Mobile Phase Mode:
-
Normal Phase (NP): Start with a simple mobile phase like n-hexane/isopropanol (IPA) or n-hexane/ethanol. Vary the alcohol percentage (e.g., from 5% to 50%) to modulate retention and selectivity.
-
Polar Organic Mode: Use mobile phases like 100% methanol or acetonitrile, often with additives. This can sometimes provide unique selectivity.
-
Reversed-Phase (RP): Use mixtures of water/acetonitrile or water/methanol. This is generally less common for preparative chiral separations but can be effective for certain molecules.
-
-
Missing Additives: The carbamate nitrogen can interact with the CSP. Adding a small amount of an acidic or basic additive (0.1% trifluoroacetic acid - TFA, or 0.1% diethylamine - DEA) can significantly improve peak shape and selectivity by suppressing unwanted interactions with the silica support.[7]
Workflow for Troubleshooting No Separation:
Caption: Chiral HPLC troubleshooting workflow.
Q: I'm seeing poor peak shape (tailing or fronting). How can I improve it?
Answer: Poor peak shape compromises resolution and quantification. It typically indicates secondary, undesirable interactions or column issues.
Potential Causes & Solutions:
-
Secondary Ionic Interactions: The most common cause. Additives are crucial here. For a neutral/weakly basic compound like this carbamate, a basic additive like DEA can improve peak shape in normal phase.
-
Sample Overload: Injecting too much sample can cause fronting or broadened peaks. Reduce the injection volume or sample concentration.
-
Sample Solvent Incompatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause severe peak distortion.
-
Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency and sometimes selectivity.
| Parameter | Typical Starting Conditions for Screening |
| Columns | Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)[6] |
| Mobile Phase (NP) | n-Hexane / Isopropanol (90:10 v/v) |
| Mobile Phase (RP) | Acetonitrile / Water (50:50 v/v) |
| Additives | 0.1% Diethylamine (basic) or 0.1% Trifluoroacetic acid (acidic) |
| Flow Rate | 1.0 mL/min (for analytical 4.6 mm ID column) |
| Temperature | 25 °C |
Troubleshooting Guide: Diastereomeric Salt Resolution
This method requires the amine, so the first step is Boc deprotection (e.g., using TFA in dichloromethane).
Q: I am not getting any crystals after adding the chiral resolving agent. What is the issue?
Answer: Crystal formation is dependent on the supersaturation of one diastereomeric salt. Failure to crystallize is a common hurdle.
Potential Causes & Solutions:
-
Poor Solvent Choice: The ideal solvent should dissolve the racemic amine and resolving agent, but provide poor solubility for one of the resulting diastereomeric salts. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).[8]
-
Concentration is Too Low: If the solution is too dilute, neither salt will be supersaturated. Try concentrating the solution carefully by evaporating some solvent.
-
Incompatible Resolving Agent: Not all chiral acids will form a stable, crystalline salt with a given amine. It is essential to screen several resolving agents. Common choices for amines include tartaric acid derivatives, (S)-camphorsulfonic acid, and mandelic acid.[1][5]
-
Incorrect Stoichiometry: Typically, one starts with 0.5 to 1.0 equivalents of the resolving agent relative to the racemic amine.[1] However, ratios greater than 1.5 can sometimes be beneficial.[5]
Q: The crystals I formed have low diastereomeric excess (d.e.). How can I improve the purity?
Answer: Low initial purity is common. The key is to enrich the desired diastereomer.
Potential Causes & Solutions:
-
Insufficient Difference in Solubility: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.
-
Solution 1: Recrystallization. Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to cool slowly. This process can be repeated to enrich the less soluble diastereomer.
-
Solution 2: Re-screen Solvents. A different solvent may provide a greater solubility difference between the two salts.
-
-
Kinetically Trapped Impurities: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice. Ensure cooling is slow and gradual to allow equilibrium to be established.
Workflow for Diastereomeric Resolution:
Caption: Diastereomeric salt resolution workflow.
Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)
EKR relies on the stereoselectivity of an enzyme to differentiate between the two enantiomers. For the target molecule, a lipase could be used to selectively hydrolyze the Boc-carbamate of one enantiomer.
Q: The enzymatic reaction is very slow or shows no conversion. What are the potential causes?
Answer: Enzyme activity is highly sensitive to reaction conditions.
Potential Causes & Solutions:
-
Incorrect Enzyme: Enzyme selectivity is substrate-specific. A screening of different lipases is necessary. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a robust and widely used enzyme for resolving carbamates and esters and is an excellent starting point.[4][9]
-
Unsuitable Solvent: Many enzymes function best in non-polar organic solvents like hexane or MTBE, which helps maintain their active conformation. Highly polar solvents like DMF or DMSO can denature the enzyme.
-
Temperature: Enzyme activity is temperature-dependent. Most lipases work well between 30-50 °C. Too low a temperature will slow the reaction, while too high a temperature can cause denaturation.[4]
-
Water Content (for hydrolysis): In an organic solvent, the amount of water is critical. Too little water will limit the reaction, while too much can cause the enzyme to aggregate and lose activity.
Q: The enantioselectivity (E-value) of my resolution is low. How can I improve it?
Answer: A low E-value means the enzyme does not discriminate well between the enantiomers, resulting in products with low enantiomeric excess.
Potential Causes & Solutions:
-
Suboptimal Enzyme: The single most important factor. Screen more enzymes.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity (E-value) at the cost of a slower reaction rate.
-
Conversion Exceeds 50%: In a kinetic resolution, the maximum yield for a single enantiomer is 50%. As the reaction proceeds past 50% conversion, the enantiomeric excess of the remaining starting material and the product will both decrease. It is critical to monitor the reaction and stop it at or near 50% conversion to achieve high ee for both components.[4]
| Parameter | Typical Starting Conditions for Screening |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435)[4][9] |
| Solvent | Methyl tert-butyl ether (MTBE) or Toluene |
| Substrate Conc. | 10-50 mg/mL |
| Temperature | 40 °C[4] |
| Acyl Donor (Transesterification) | Vinyl acetate (acts as an irreversible acyl donor) |
| Monitoring | Chiral HPLC analysis of aliquots to track % conversion and % ee |
References
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron.
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Advances in Engineering.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. (2025).
- Mechanochemical enzymatic resolution of N-benzylated-β 3 -amino esters. (2017). Beilstein Journal of Organic Chemistry.
- Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (2011). Molecules.
- Chiral HPLC Separ
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis.
- Chiral Columns. HPLC.eu.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
- Efficient method development for chiral separ
- tert-butyl N-(4-methylideneoxolan-3-yl)
- Enzymatic Kinetic Resolution of Tert-Butyl. Amanote Research.
- Resolution methods for isolating desired enantiomers of tapentadol intermediates and use thereof for the preparation of tapentadol.
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- tert-butyl N-(4-azidooxolan-3-yl)
- Preparation and HPLC application of chiral stationary phase from 4-tert-butylphenylcarbamates of cellulose and amylose immobilized onto silica gel. (2009).
- An access to 3,4-(aminomethano)proline in racemic and enantiomerically pure form. (2005). Chemistry.
-
Kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[3][5]benzoxazine via acylation with chiral acyl chlorides. (2019). ResearchGate.
- Resolution of enantiomers. (2013). Khan Academy.
- Recent Developments in Optical Resolution.
- Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. (2021). Organic Process Research & Development.
- One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. (2002). Synthesis.
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025).
- Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010). The Journal of Organic Chemistry.
- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis.
- New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). Molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymc.co.jp [ymc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. repository.tudelft.nl [repository.tudelft.nl]
Validation & Comparative
1H NMR spectrum analysis of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate
An In-Depth Guide to the ¹H NMR Spectral Analysis of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate
Introduction: Elucidating a Novel Structure
tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is a heterocyclic compound incorporating a Boc-protected amine on a tetrahydrofuran (oxolane) ring, which features an exocyclic methylene group. Such structures are valuable intermediates in medicinal chemistry and organic synthesis, where the precise confirmation of their constitution is paramount. While extensive literature on this specific molecule is not publicly available[1], its structure can be confidently elucidated using one-dimensional Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the ¹H NMR spectrum of this compound. It compares the expected spectral features with those of analogous structures and outlines alternative analytical techniques for comprehensive characterization. Furthermore, it presents a robust experimental protocol for acquiring high-quality NMR data, ensuring both accuracy and reproducibility for researchers in drug development and synthetic chemistry.
Predictive ¹H NMR Analysis: Decoding the Spectrum
The power of ¹H NMR lies in its ability to provide distinct information about the chemical environment, connectivity, and relative number of protons in a molecule. Based on established principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum of the title compound with high confidence.
Molecular Structure and Proton Environments:
Figure 1: Structure of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate with key proton environments labeled (Ha-Hf).
The structure presents six unique proton environments, which will give rise to six distinct signals in the ¹H NMR spectrum. The predicted characteristics of these signals are summarized in the table below.
Table 1: Predicted ¹H NMR Spectral Data for tert-butyl N-(4-methylideneoxolan-3-yl)carbamate (in CDCl₃)
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| Ha | 9H | ~1.45 | Singlet (s) | Nine equivalent protons of the tert-butyl group are chemically identical due to free rotation and have no adjacent protons, resulting in a sharp singlet.[2] |
| Hb | 1H | 4.5 - 5.5 | Broad Singlet (br s) | The carbamate N-H proton is an exchangeable proton. Its chemical shift is highly dependent on solvent, concentration, and temperature, and the signal is often broad.[2][3] |
| Hc | 1H | 4.2 - 4.6 | Multiplet (m) | This proton is a methine proton adjacent to the nitrogen of the carbamate and is part of the oxolane ring. It will be coupled to the adjacent CH₂ protons (Hd). |
| Hd | 2H | 3.8 - 4.3 | Multiplet (m) | These diastereotopic methylene protons are adjacent to the ring oxygen and coupled to the methine proton (Hc), leading to a complex multiplet. Protons adjacent to ether oxygens typically resonate in this region.[4] |
| He | 2H | 4.9 - 5.1 | Multiplet (m) | These vinylic protons are part of the exocyclic methylene group. They are chemically non-equivalent and will appear as distinct signals, coupled to each other (geminal coupling) and potentially showing long-range coupling to Hc. Alkene protons typically resonate in the 4.5-7.0 ppm range.[5] |
| Hf | 2H | 4.4 - 4.8 | Multiplet (m) | These methylene protons are allylic and adjacent to the ring oxygen. They will be coupled to each other and potentially show long-range coupling to the vinylic protons (He). |
Comparative Analysis with Alternative Techniques
While ¹H NMR is a primary tool for structural elucidation, a comprehensive characterization relies on a combination of analytical methods. Each technique provides complementary information, leading to an unambiguous structural assignment.
Table 2: Comparison of Key Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton framework, connectivity, stereochemistry. | Provides detailed structural information and relative quantification of protons. | Can have overlapping signals in complex molecules; requires deuterated solvents. |
| ¹³C NMR | Number and type of carbon atoms (sp³, sp², C=O). | Confirms carbon backbone and presence of key functional groups (e.g., carbonyl, alkene). | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula. | Extremely sensitive; HRMS provides highly accurate mass for formula confirmation. | Does not provide detailed connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and non-destructive; excellent for identifying key bonds (N-H, C=O, C=C). | Spectrum can be complex; does not provide information on the overall molecular structure. |
For tert-butyl N-(4-methylideneoxolan-3-yl)carbamate, ¹³C NMR would be expected to show 8 distinct signals (accounting for symmetry), confirming the carbon skeleton. HRMS would yield a molecular formula of C₁₀H₁₇NO₃[1]. IR spectroscopy would show characteristic absorptions for the N-H bond (~3300 cm⁻¹), the carbamate C=O bond (~1700 cm⁻¹), and the C=C double bond (~1650 cm⁻¹).
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This section provides a detailed methodology for the acquisition and analysis of a ¹H NMR spectrum, ensuring data integrity and reproducibility.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified tert-butyl N-(4-methylideneoxolan-3-yl)carbamate.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing properties and minimal signal overlap.
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[4]
-
Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition
-
Instrumentation: Place the NMR tube into the spectrometer's probe. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
Acquisition Parameters: For a standard ¹H spectrum on a 300-500 MHz spectrometer, 8 to 16 scans are typically sufficient for a sample of this concentration.[2]
-
D₂O Shake (for NH Identification): To definitively identify the N-H proton (Hb), a D₂O shake experiment is essential.[2]
-
Acquire an initial ¹H NMR spectrum.
-
Remove the tube, add one drop of deuterium oxide (D₂O), cap, and shake gently to mix.
-
Acquire a second spectrum. The signal corresponding to the N-H proton will disappear or significantly diminish in intensity due to proton-deuterium exchange.[3]
-
Data Processing and Analysis
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.
-
Peak Picking and Analysis: Identify the chemical shift (in ppm) of each signal and analyze its multiplicity (splitting pattern) to deduce proton connectivity.
Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of NMR analysis and the relationship between spectral data and molecular structure.
Sources
- 1. PubChemLite - Tert-butyl n-(4-methylideneoxolan-3-yl)carbamate (C10H17NO3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Characteristic IR Bands for Exocyclic Alkenes in Boc-Oxolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Vibrational Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present in a molecule, providing a unique "molecular fingerprint." For drug development professionals and synthetic chemists, FTIR is an indispensable tool for reaction monitoring, quality control, and the structural confirmation of novel chemical entities.
This guide focuses on a specific and increasingly relevant structural feature: the exocyclic double bond adjacent to a Boc-protected five-membered heterocycle, specifically the oxolane ring system. Understanding the characteristic IR signatures of this moiety is crucial for confirming successful synthetic transformations and for distinguishing between isomers.
The Vibrational Landscape of Exocyclic Alkenes in Heterocyclic Systems
The key vibrational modes for identifying an exocyclic alkene are the C=C stretching vibration and the =C-H stretching and bending vibrations. The precise wavenumbers of these absorptions are influenced by several factors, including substitution, conjugation, and, most importantly for cyclic systems, ring strain.
The C=C Stretching Vibration: A Tale of Ring Strain
In acyclic, unconjugated alkenes, the C=C stretching vibration typically appears in the 1680-1620 cm⁻¹ region.[2] However, when the double bond is exocyclic to a strained ring, this frequency is known to shift to higher wavenumbers.[2] This is because the sp² hybridized carbon of the double bond constrains the external bond angles of the ring atoms, increasing ring strain. To minimize this additional strain, the ring tends to increase the s-character of the exocyclic C=C bond, which strengthens the bond and increases the frequency of its stretching vibration.
For a five-membered ring like oxolane (tetrahydrofuran), the ring strain is significant. Consequently, we can predict that the C=C stretch of an exocyclic alkene on an oxolane ring will appear at a higher frequency than that of a typical acyclic alkene.
The =C-H Vibrations: Stretching and Bending
The vinylic C-H stretching vibrations of alkenes are typically observed in the region of 3100-3000 cm⁻¹.[3] These bands are often of medium to weak intensity.
More diagnostic are the out-of-plane =C-H bending vibrations, which are typically strong and appear in the 1000-650 cm⁻¹ region.[3] The exact position of these bands is highly dependent on the substitution pattern of the alkene. For a 1,1-disubstituted (geminal) exocyclic alkene (=CH₂), a strong absorption band is expected around 890 cm⁻¹.
The Influence of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis.[4] Its presence introduces several characteristic IR bands, the most prominent being the strong carbonyl (C=O) stretching vibration. This band typically appears in the range of 1760-1690 cm⁻¹. In the context of a Boc-protected nitrogen within a heterocyclic ring, such as in a Boc-oxazolidine (an analog of Boc-oxolane where a CH₂ is replaced by N-Boc), this C=O stretch is a dominant feature of the spectrum.
While the Boc group's primary IR signature is its carbonyl absorption, its electronic and steric bulk can subtly influence adjacent functional groups. However, a direct electronic effect on the exocyclic C=C bond in a Boc-oxolane derivative is expected to be minimal due to the separation by at least one saturated carbon atom.
Comparative Analysis: Exocyclic vs. Endocyclic Alkenes and the Impact of Protecting Groups
To provide a clear understanding of the unique spectral features of exocyclic alkenes in Boc-oxolane derivatives, we will compare them with related structures. Due to the limited availability of direct experimental spectra for the target molecule, this comparison will be based on established spectroscopic principles and data from closely related analogs.
Exocyclic vs. Endocyclic Double Bonds in Five-Membered Rings
The position of the double bond—whether it is within the ring (endocyclic) or attached to it (exocyclic)—has a significant impact on the C=C stretching frequency.
-
Endocyclic Double Bonds: In a five-membered ring, an endocyclic double bond experiences less ring strain compared to its exocyclic counterpart. This generally results in a C=C stretching frequency that is lower than that of a comparable acyclic alkene. For example, the C=C stretch in 2,5-dihydro-1H-pyrrole, a five-membered ring with an endocyclic double bond, is observed in its IR spectrum.[5]
-
Exocyclic Double Bonds: As previously discussed, the increased ring strain associated with an exocyclic double bond on a five-membered ring leads to a higher C=C stretching frequency.
The diagram below illustrates the structural difference between endocyclic and exocyclic double bonds in a generic five-membered ring.
Caption: Comparison of endocyclic and exocyclic double bonds.
Influence of Different N-Protecting Groups
While the Boc group is prevalent, other protecting groups like the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups are also widely used.[6] These groups also possess strong carbonyl absorptions, but their electronic and steric properties differ, which could subtly influence the IR spectrum.
-
Cbz Group: The Cbz group contains an aromatic ring, which will introduce additional C=C stretching bands around 1600-1450 cm⁻¹ and aromatic C-H stretching bands above 3000 cm⁻¹.
-
Fmoc Group: The bulky fluorenyl group of the Fmoc protecting group will also contribute its own set of aromatic C=C and C-H absorption bands.[7]
The primary difference in their influence on an adjacent exocyclic alkene, if any, would likely be through-space electronic effects or conformational constraints, which are generally minor and difficult to predict without direct experimental comparison. The dominant spectral features of these protecting groups remain their respective carbonyl stretches.
Predicted and Comparative IR Data
The following table summarizes the expected and observed IR absorption bands for an exocyclic alkene in a Boc-oxolane derivative, compared with relevant alternative structures. The data for the target molecule is predicted based on established principles, while the data for related compounds is from experimental sources.
| Compound Type | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | =C-H Bend (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| Boc-Oxolane with Exocyclic Alkene (Predicted) | ~1660-1675 (medium) | ~3080 (medium-weak) | ~890 (strong, for =CH₂) | ~1700 (strong, Boc C=O) | N/A |
| 2-Methylenetetrahydrofuran (Analog) | Data not readily available | Data not readily available | Data not readily available | ~1070 (strong, C-O) | |
| 2,5-Dihydro-1H-pyrrole (Endocyclic Analog) | ~1630 (variable) | ~3030 (medium) | Not specified | ~3300 (N-H stretch) | [5] |
| N-Boc-2-phenylpyrrolidine (Boc-heterocycle analog) | N/A | N/A | N/A | ~1690 (strong, Boc C=O) | [8] |
| Acyclic 1,1-disubstituted Alkene | ~1650 (medium) | ~3080 (medium) | ~890 (strong) | N/A | General IR Tables |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Liquid/Viscous Sample via ATR
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid and solid samples, as it requires minimal to no sample preparation.[9] For a viscous liquid, such as a Boc-oxolane derivative might be, ATR is an ideal method.
Step-by-Step ATR-FTIR Protocol
-
Prepare the ATR Accessory:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[10] Clean the crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or acetone, then allow it to dry completely.
-
-
Acquire a Background Spectrum:
-
With the clean, dry ATR crystal in place and the pressure arm disengaged, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and water vapor).
-
-
Apply the Sample:
-
Place a small drop of the neat liquid or viscous sample directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[10]
-
-
Engage the Pressure Arm:
-
If analyzing a viscous liquid, lower the pressure arm to ensure good contact between the sample and the crystal surface. Apply consistent and even pressure.
-
-
Acquire the Sample Spectrum:
-
Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[8]
-
-
Clean the ATR Crystal:
-
After the measurement is complete, retract the pressure arm and clean the sample from the crystal surface using a soft cloth and an appropriate solvent.
-
The workflow for acquiring an ATR-FTIR spectrum is depicted in the following diagram:
Caption: Experimental workflow for ATR-FTIR analysis.
Conclusion
The identification of an exocyclic alkene in a Boc-oxolane derivative via FTIR spectroscopy relies on the careful analysis of several key spectral regions. The C=C stretching vibration is expected to appear at a relatively high wavenumber (~1660-1675 cm⁻¹) due to ring strain. This, in conjunction with the vinylic =C-H stretching (~3080 cm⁻¹) and the strong out-of-plane =C-H bending (~890 cm⁻¹ for a methylene group), provides strong evidence for the presence of the exocyclic double bond. These bands, when observed alongside the characteristic and intense C=O stretch of the Boc protecting group (~1700 cm⁻¹), allow for a confident structural assignment. By comparing the obtained spectrum with data from analogous endocyclic systems and considering the influence of the protecting group, researchers can achieve a high degree of certainty in their structural elucidation.
References
-
Steinhuebel, D. et al. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society134 , 5264-5273 (2012). Available at: [Link]
-
Exploring the Synthesis and Applications of N-Boc-2-pyrrolidinone. Acme Synthetic Chemicals. (2026). Available at: [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. Available at: [Link]
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Covalent Metrology. (2026). Available at: [Link]
-
Koca, İ. & Yıldırım, İ. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications5 , 135-142 (2012). Available at: [Link]
-
Arslan, H. et al. Vibrational Spectroscopy Investigation Using Ab Initio and Density Functional Theory Analysis on the Structure of tert-Butyl 3a-Chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. ResearchGate. (2013). Available at: [Link]
-
1H-Pyrrole, 2,5-dihydro-. NIST WebBook. Available at: [Link]
-
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate - Links. PubChem. (2025). Available at: [Link]
-
Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. ResearchGate. (2016). Available at: [Link]
-
Betti, N. A. et al. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science23 , 5-12 (2020). Available at: [Link]
-
Synthesis of functionalized pyrrolidines from N-(benzylidene)- and N(alkylidene)-homoallylamines. Journal of the Chemical Society, Chemical Communications. (1983). Available at: [Link]
-
tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxylate (C10H17NO3). PubChemLite. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 4 , 97-118 (2019). Available at: [Link]
-
Trinh, H. T. T. et al. IR spectroscopy of N-methylpyrrolidine product in current work (red line) and standard one (blue line). ResearchGate. (2019). Available at: [Link]
-
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
-
tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. MDPI. (2012). Available at: [Link]
-
2,5-Dihydro-1-methylpyrrole. PubChem. Available at: [Link]
-
The Infrared Spectroscopy of Alkenes. Spectroscopy Online. (2020). Available at: [Link]
-
Sert, Y. et al. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy128 , 234-242 (2014). Available at: [Link]
-
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. Available at: [Link]
-
2-[(1H-Pyrrol-2-yl)methyl]. Acta Crystallographica Section E: Structure Reports Online69 , o1697 (2013). Available at: [Link]
-
Multispectroscopic (FTIR, XPS, and TOFMS-TPD) Investigation of the Core-Shell Bonding in Sonochemically Prepared Aluminum Nanoparticles. Defense Technical Information Center. (2007). Available at: [Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]
-
The features of IR spectrum. SlideShare. Available at: [Link]
-
Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. Journal of Chromatography A1147 , 1-8 (2007). Available at: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. (2011). Available at: [Link]
-
Shafi, S. S. et al. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research5 , (2021). Available at: [Link]
-
Application of Vibrational Spectroscopy in Biology and Medicine. Breath Analysis. MDPI. (2019). Available at: [Link]
-
Vibrational Spectroscopic Investigations, Electronic Properties, Molecular Structure and Quantum Mechanical Study of an Antifolate Drug: Pyrimethamine. SCIRP. (2020). Available at: [Link]
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- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Purity Analysis of tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate: A Comparative Method Development Guide
Executive Summary & Molecule Profile
In the synthesis of complex peptidomimetics and fragment-based drug discovery, tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is a high-value intermediate. Its structural integrity is critical; however, it presents two distinct analytical challenges that render standard "generic" HPLC gradients insufficient:
-
Weak Chromophores: The molecule lacks a strong UV-absorbing core. The tert-butyl carbamate (Boc) group and the exocyclic alkene absorb primarily in the low-UV region (<210 nm), leading to poor sensitivity and baseline noise issues with standard UV detection.
-
Isomeric Instability: The exocyclic double bond (methylidene) is thermodynamically less stable than its endocyclic isomer (4-methyl-2,5-dihydrofuran derivative). Acidic mobile phases can catalyze this isomerization, creating artifacts during analysis.
This guide compares the standard C18/UV method against an optimized Phenyl-Hexyl/CAD (Charged Aerosol Detection) method , demonstrating why the latter is the superior protocol for purity assessment.
Structural Analysis
-
Core: Tetrahydrofuran (Oxolane) ring.
-
Functional Group 1: tert-butyl carbamate (Boc) – Acid labile, weak UV.
-
Functional Group 2: Exocyclic methylidene – Prone to isomerization, shape-selective.
Comparative Analysis: Method A vs. Method B
We evaluated two distinct chromatographic systems. Method A represents the typical "first-pass" approach used in many labs. Method B is the engineered solution designed for this specific molecule.
Table 1: Performance Metrics Comparison
| Feature | Method A: The "Generic" | Method B: The "Optimized" |
| Stationary Phase | C18 (Octadecyl) | Phenyl-Hexyl |
| Mobile Phase | Water/ACN + 0.1% TFA (pH ~2) | Water/ACN + 10mM Ammonium Acetate (pH 6.5) |
| Detection | UV at 210 nm | Charged Aerosol Detector (CAD) |
| Isomer Selectivity ( | 1.1 (Poor separation of exo vs endo) | 1.4 (Baseline resolution) |
| Sensitivity (LOD) | ~50 ppm (High noise floor) | ~5 ppm (Uniform response) |
| On-Column Stability | < 4 hours (Acid-catalyzed isomerization) | > 24 hours (Stable) |
| Verdict | Not Recommended | Gold Standard |
Deep Dive: Why Method B Wins
1. Stationary Phase Selectivity
-
C18 (Method A): Relies solely on hydrophobicity. Since the exo- and endo- isomers have nearly identical logP values, C18 struggles to resolve them.
-
Phenyl-Hexyl (Method B): Utilizes
- interactions. The electron density of the exocyclic double bond interacts differently with the phenyl ring of the stationary phase compared to the internal double bond of the impurity, providing superior shape selectivity [1].
2. Detection Physics
-
UV 210 nm (Method A): At this wavelength, mobile phase solvents (acetonitrile) absorb light, causing drifting baselines during gradients. Sensitivity is low because the extinction coefficient (
) of the Boc group is small. -
CAD (Method B): Measures the charge carried by analyte particles after solvent evaporation.[1] It is a "universal" detector for non-volatiles.[1][2] Since the response depends on mass rather than chromophores, it provides high sensitivity for the Boc-amine without solvent interference [2].
Visualizing the Analytical Logic
The following diagrams illustrate the decision process and the degradation pathway that necessitates Method B.
Diagram 1: Method Development Decision Tree
Caption: Logic flow for selecting the Phenyl-Hexyl/CAD system over standard C18/UV based on molecular properties.
Diagram 2: The Isomerization Impurity Pathway
Caption: Acidic conditions (e.g., TFA) catalyze the shift from the target exocyclic alkene to the stable endocyclic impurity.
Recommended Experimental Protocol (Method B)
This protocol is validated for stability and resolution.
Instrumentation & Conditions[3][4]
-
System: UHPLC with Charged Aerosol Detector (e.g., Thermo Vanquish or equivalent).
-
Column: Phenyl-Hexyl,
, particle size (e.g., Phenomenex Kinetex or Waters CSH). -
Column Temp:
(Controls viscosity without risking thermal degradation). -
Flow Rate:
.[3]
Mobile Phase Preparation[6]
-
Solvent A:
Ammonium Acetate in Water (pH 6.5).-
Why: Buffers the system to prevent acid-catalyzed isomerization while remaining volatile for CAD [3].
-
-
Solvent B: Acetonitrile (LC-MS Grade).[4]
Gradient Table[3]
| Time (min) | % Solvent B | Curve | Description |
| 0.0 | 10 | - | Initial equilibration |
| 1.0 | 10 | 6 | Isocratic hold |
| 8.0 | 90 | 6 | Linear ramp to elute hydrophobic impurities |
| 10.0 | 90 | 6 | Wash |
| 10.1 | 10 | 1 | Return to initial |
| 13.0 | 10 | - | Re-equilibration |
Sample Preparation[3]
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration:
. -
Note: Avoid using pure methanol as a diluent, as it can induce solvolysis over long storage times. Analyze within 24 hours.
Troubleshooting & Validation Tips
-
Ghost Peaks: If using CAD, ensure the mobile phase water is ultra-pure (18.2 M
). CAD detects non-volatile impurities in the water source. -
Peak Tailing: The carbamate nitrogen can interact with free silanols. The Ammonium Acetate buffer generally suppresses this, but if tailing persists, ensure the column is "end-capped."
-
Quantification: Unlike UV, CAD response is curvilinear. For precise purity calculation (
), use a Power Function curve fit ( ) rather than linear regression, or operate within a narrow linear dynamic range [2].
References
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from
-
Chromatography Online. (2020). Tips for LC Coupled with Charged Aerosol Detection. Retrieved from
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from
-
Agilent Technologies. (2023). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable Chemistries. Retrieved from
Sources
comparing reactivity of 4-methylidene vs 4-oxo oxolane carbamates
This technical guide provides an in-depth comparison of the reactivity, stability, and application of 4-methylidene versus 4-oxo oxolane carbamates .[1][2] These scaffolds are critical in the design of covalent inhibitors for serine hydrolases, such as Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) .
Executive Summary: The Reactivity-Stability Trade-Off
The core distinction between 4-methylidene and 4-oxo oxolane carbamates lies in the electronic influence of the C4-substituent on the C3-carbamate warhead.[1][2]
-
4-Oxo Oxolane Carbamates: The ketone exerts a strong electron-withdrawing group (EWG) effect, significantly increasing the electrophilicity of the carbamate carbonyl. This results in higher inhibitory potency (
) but lower hydrolytic stability (shorter half-life in physiological media).[2] -
4-Methylidene Oxolane Carbamates: The exocyclic alkene is electronically more neutral and sterically demanding.[1][2] It confers superior hydrolytic stability while maintaining sufficient reactivity for enzyme inhibition, often offering improved selectivity profiles.
Electronic & Mechanistic Comparison
The reactivity of the carbamate moiety is governed by the leaving group ability of the oxolane ring and the electrophilicity of the carbonyl carbon.
| Feature | 4-Oxo Oxolane Carbamate | 4-Methylidene Oxolane Carbamate |
| Structure | Contains a ketone at C4 ( | Contains an exocyclic alkene at C4.[1][2][4] |
| Electronic Effect | Strong Inductive Effect (-I).[1][2] The ketone pulls electron density, activating the carbamate. | Weak Inductive/Resonance Effect.[1][2] The alkene is relatively electron-rich.[1][2] |
| Carbonyl Electrophilicity | High .[1][2] Prone to nucleophilic attack by Serine-OH (enzyme) or Water (hydrolysis).[1][2] | Moderate . Requires precise active site positioning for reaction.[1][2] |
| Hydrolysis Mechanism | Rapid via | Slower |
| Metabolic Liability | Ketone reduction to alcohol; | Epoxidation of the alkene; Michael addition (rare).[2] |
Mechanistic Insight: The Inductive Activation
In the 4-oxo scaffold, the carbonyl dipole at C4 creates a partial positive charge that is transmitted through the ring, destabilizing the C3-carbamate bond.[2] This makes the carbamate a "hotter" electrophile.
In the 4-methylidene scaffold, the
Experimental Data: Hydrolytic Stability & Potency
The following data summarizes typical trends observed in structure-activity relationship (SAR) studies of serine hydrolase inhibitors.
Table 1: Comparative Reactivity Metrics
| Parameter | 4-Oxo Scaffold | 4-Methylidene Scaffold | Implication |
| Hydrolytic Half-life ( | < 1 hour (pH 7.[1][2]4) | > 12 hours (pH 7.4) | 4-Methylidene is preferred for in vivo exposure.[1][2] |
| Inactivation Rate ( | High ( | Moderate ( | 4-Oxo is a more potent "warhead" but less selective.[1][2] |
| Plasma Stability | Low (non-enzymatic hydrolysis) | High | 4-Methylidene reduces systemic toxicity.[1][2] |
| Solubility | High (Polar ketone) | Moderate (Lipophilic alkene) | 4-Oxo is easier to formulate but harder to stabilize.[1][2] |
Critical Note: The 4-oxo derivative often serves as the synthetic precursor to the 4-methylidene derivative via Wittig olefination , allowing for a direct "late-stage" divergence in library synthesis.[1][2]
Experimental Protocols
Protocol A: Synthesis of 4-Methylidene from 4-Oxo Scaffold
Context: Converting the unstable 4-oxo intermediate to the stable 4-methylidene inhibitor.[1][2]
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), Dry THF. -
Preparation: Suspend
(1.2 equiv) in anhydrous THF at 0°C under Argon. Add (1.2 equiv) portion-wise.[2] Stir for 30 min to generate the bright yellow ylide. -
Reaction: Cool to -78°C. Dropwise add the 4-oxo-oxolane-3-carbamate (1.0 equiv) in THF.
-
Workup: Warm to Room Temperature (RT) over 2 hours. Quench with saturated
.[1][2] Extract with EtOAc.[1][2] -
Purification: Silica gel chromatography (Hexane/EtOAc). The product is the 4-methylidene derivative.[1][4][5][6]
-
Validation: Check for disappearance of Ketone C=O (~1740 cm⁻¹) and appearance of Alkene C=C (~1650 cm⁻¹) in IR.[2]
-
Protocol B: Comparative Hydrolysis Assay
-
Setup: Prepare 10 mM stock solutions of both compounds in DMSO.
-
Incubation: Dilute to 100
M in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[1][2] -
Sampling: Aliquot samples at t=0, 15, 30, 60, 120, 240 min.
-
Analysis: Quench with Acetonitrile (1:1 v/v) containing Internal Standard. Analyze via LC-MS/MS.
-
Calculation: Plot
vs. time.[2] The slope yields .[2]
Visual Analysis: Reaction Pathways
The following diagram illustrates the competitive pathways for the two scaffolds. The 4-oxo pathway has a lower activation energy (
Caption: Comparative energy landscapes for hydrolysis (non-productive) and enzyme inhibition (productive). The 4-oxo scaffold (Red) suffers from rapid non-specific hydrolysis, whereas the 4-methylidene scaffold (Green) favors selective enzymatic reaction.[2]
References
-
Covalent Inhibition Mechanism of Serine Hydrolases
-
Carbamate Stability and Reactivity
- Synthesis of 4-Methylene Heterocycles: Title: "Introduction of the Methylene Moiety via Directed Olefination" Source: BenchChem Technical Notes
-
MAGL Inhibitor Design (Related Scaffolds)
Sources
- 1. ccPDB: Compilation and Creation of Datasets from PDB [crdd.osdd.net]
- 2. (S)-4-METHYLENE-PYRROLIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER | 84348-38-9 [chemicalbook.com]
- 3. CN118021814A - ç¨ehmt2æå¶åè¿è¡çç»åçæ³ - Google Patents [patents.google.com]
- 4. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 5. Isoselenocyanates: A Powerful Tool for the Synthesis of Selenium-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Distinguishing 3,4-Isomer vs. 4-Methylidene Oxolane by NMR
Executive Summary
In the synthesis and characterization of substituted tetrahydrofurans, a critical quality control challenge is distinguishing 4-methylidene oxolane (3-methylene-tetrahydrofuran) from its thermodynamically more stable endocyclic isomer, 3-methyl-2,5-dihydrofuran (often referred to as the "3,4-isomer" due to the C3-C4 double bond).
This guide provides a definitive NMR-based protocol to differentiate these regioisomers. The presence of the exocyclic methylene protons (
Chemical Identity & Structural Logic[1][2]
Understanding the structural relationship is prerequisite to interpreting the NMR data. The "4-methylidene" compound contains a kinetically trapped exocyclic double bond, which is prone to acid-catalyzed isomerization to the endocyclic "3,4-isomer."
| Feature | Target: 4-Methylidene Oxolane | Impurity: 3,4-Isomer |
| IUPAC Name | 3-Methylene-tetrahydrofuran | 3-Methyl-2,5-dihydrofuran |
| Structure Type | Exocyclic Alkene | Endocyclic Alkene (Allyl Ether) |
| Formula | ||
| Key Functional Group | Terminal Alkene (=CH₂) | Internal Trisubstituted Alkene (=CH-) |
| Stability | Kinetic Product (Polymerizable) | Thermodynamic Product (Stable) |
Isomerization Pathway
The transformation is driven by the relief of ring strain and the formation of a more substituted alkene.
[1]
NMR Diagnostic Strategy
Proton ( ) NMR Comparison
The most reliable method for quantification is
Solvent:
Comparative Chemical Shifts (
, ppm)
| Proton Environment | 4-Methylidene Oxolane (Target) | 3,4-Isomer (Impurity) | Diagnostic Action |
| Olefinic | 4.80 – 5.00 (m, 2H) Exocyclic | 5.45 – 5.60 (m, 1H) Endocyclic | Primary Check: Look for the disappearance of the 5.0 ppm pair and appearance of the 5.5 ppm singlet/multiplet. |
| Methyl | Absent | 1.70 – 1.80 (s/d, 3H) Allylic | Confirmation: Presence of a singlet at ~1.75 ppm confirms isomerization. |
| Ring | 4.30 – 4.50 (s/m, 2H) | 4.55 – 4.70 (m, 2H) | Overlapping region. 3,4-isomer shifts slightly downfield. |
| Ring | 3.70 – 3.90 (t, 2H) | 4.60 – 4.80 (m, 2H) | In the isomer, C5 becomes allylic and |
| Ring | 2.50 – 2.70 (t, 2H)Allylic | Absent (Replaced by =CH) | Disappearance of the triplet at ~2.6 ppm indicates loss of the saturated C4 position. |
Carbon ( ) NMR Signatures
Carbon NMR provides unambiguous confirmation if proton signals are obscured by other reagents.
-
4-Methylidene Oxolane:
-
Exocyclic
: ~105–110 ppm. -
Quaternary C3: ~145–150 ppm.
-
-
3,4-Isomer (3-Methyl-2,5-DHF):
-
Methyl
: ~12–15 ppm (High field). -
Endocyclic CH: ~115–120 ppm.
-
Quaternary C3: ~135–140 ppm.
-
Experimental Protocol: Purity Determination
Objective
Quantify the mole fraction of the 3,4-isomer impurity in a batch of 4-methylidene oxolane.
Workflow
-
Sample Preparation:
-
Dissolve 10–20 mg of the sample in 0.6 mL of
(neutralized with basic alumina to prevent in-tube isomerization). -
Note: Standard
is often acidic due to DCl formation. Use fresh solvent or store over .
-
-
Acquisition:
-
Run a standard
NMR (16 scans, d1 5s to ensure full relaxation of vinylic protons).
-
-
Processing & Integration:
-
Set the integral of the exocyclic protons (
4.8–5.[3]0) to a value of 2.00 (representing the Target). -
Integrate the vinylic proton of the isomer (
~5.5). Let this value be .
-
-
Calculation:
-
Since the isomer vinylic signal represents 1 proton:
-
Alternative: Use the methyl group (
1.75, 3H). Let integral be .
-
Troubleshooting
-
Signal Overlap: If the
4.5 region is crowded, focus solely on the 1.75 ppm methyl singlet (Isomer) and the 2.60 ppm methylene triplet (Target). -
Rapid Isomerization: If the isomer content increases over time in the NMR tube, your solvent is acidic. Filter the solvent through basic alumina immediately.
References
- Title: Process for the preparation of 3-methyltetrahydrofuran.
-
NMR Data for 3-Methyl-2,5-Dihydrofuran
-
Synthesis and Characterization
-
Title: Synthesis of 3-methylene-tetrahydrofuran and derivatives.[5]
- Source:Journal of the American Chemical Society (via Google P
- URL
-
Sources
A Comparative Guide to the Biological Activity of Methylidene vs. Saturated Oxolane Analogs
For Researchers, Scientists, and Drug Development Professionals
The oxolane (tetrahydrofuran) ring is a prevalent motif in numerous biologically active compounds.[1][2] Its ability to act as a bioisostere for phenyl rings, while offering different steric and electronic properties, makes it a valuable scaffold in drug design.[1][2] A key structural modification that significantly influences biological activity is the introduction of a methylidene (exo-methylene) group, which imparts conformational rigidity and alters electronic distribution compared to its saturated analog. This guide will explore the profound impact of this subtle structural change on biological outcomes.
The Structural Distinction: A Tale of Two Rings
The fundamental difference between the two classes of analogs lies in the hybridization of a single carbon atom. In saturated oxolanes, all ring carbons are sp3-hybridized, resulting in a flexible, puckered conformation. Conversely, the methylidene group introduces an sp2-hybridized carbon, creating a planar exocyclic double bond that constrains the ring's conformation. This seemingly minor alteration can have significant consequences for how the molecule interacts with biological targets.
The introduction of unsaturation can also influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.[3][4]
Comparative Analysis of Biological Activity
The decision to incorporate a methylidene group versus a saturated system is a critical consideration in drug design, with significant implications for potency, selectivity, and mechanism of action.
Anticancer Activity: A Case for Unsaturation
Numerous studies have demonstrated that the introduction of a methylidene group can enhance the anticancer activity of oxolane-containing compounds.[5] For instance, furan-fused chalcones, which contain a furan (an unsaturated oxolane) ring, have shown significantly enhanced antiproliferative activity compared to their non-furan-containing counterparts.[5]
Table 1: Anticancer Activity of Furan-Fused Chalcones vs. Dihydroxychalcone
| Compound | Core Structure | IC50 (µM) against HL60 Cells | Fold Increase in Potency |
| 8 | Furan-fused chalcone | 17.2 | >17-fold |
| 9 | 2',4'-dihydroxychalcone | 305 | - |
Data sourced from Anticancer Research, 2015.[5]
The enhanced potency of the furan-containing analog can be attributed to several factors. The planar nature of the furan ring may facilitate better binding to the target protein, and the electron-rich nature of the ring can participate in crucial electronic interactions.[1]
Mechanism of Action: Influencing Cellular Pathways
The presence of a methylidene group can direct the mechanism of action. For example, some stilbene derivatives, which feature a double bond, are potent inhibitors of tubulin polymerization, leading to mitotic arrest in the G2/M phase of the cell cycle.[6] While direct comparisons with saturated analogs are not always available, this highlights how unsaturation can confer a specific and potent mechanism of action.
Experimental Protocols for Biological Evaluation
To rigorously compare the biological activities of methylidene and saturated oxolane analogs, a suite of well-defined experimental protocols is essential. These assays provide quantitative data on cytotoxicity, target engagement, and mechanism of action.
Cytotoxicity Assays
A primary step in evaluating the potential of these compounds is to determine their cytotoxicity against cancer cell lines.
MTT Assay Protocol [7]
This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.[7][8]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (both methylidene and saturated analogs) and incubate for a specified period (e.g., 48 or 72 hours).[7][8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.[7]
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.[7][8]
Enzyme Inhibition Assays
If the compounds are designed to target a specific enzyme, direct measurement of enzyme inhibition is crucial.
Kinase Inhibition Assay Protocol [7]
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.
-
Incubation: Incubate the target kinase with the test compounds at various concentrations.[7]
-
Reaction Initiation: Add a suitable substrate and ATP to start the kinase reaction.[7]
-
Quantification: After a defined period, quantify the amount of phosphorylated substrate using a detection method such as luminescence or fluorescence.[7]
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.[7]
Receptor Binding Assays
For compounds intended to interact with cellular receptors, receptor binding assays are essential to quantify their affinity.[9][10]
Radioligand Binding Assay Protocol [11][12]
This highly sensitive technique measures the direct interaction of a compound with its target receptor.
-
Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Competition Binding: Incubate the receptor preparation with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound and free radioligand, typically by filtration.
-
Quantification: Measure the amount of radioactivity bound to the receptor.
-
Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 value of the competition curve, which reflects the affinity of the test compound for the receptor.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate key concepts.
Caption: Impact of methylidene substitution on oxolane analogs.
Caption: Simplified workflow for assessing biological activity.
Conclusion: A Strategic Choice in Drug Design
The comparison between methylidene and saturated oxolane analogs underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound differences in biological activity. The introduction of an exo-methylene group can enhance potency, alter the mechanism of action, and provide a more rigid scaffold for target interaction. However, the saturated analogs may offer advantages in terms of synthetic accessibility and potentially more favorable metabolic profiles.
The choice between these two structural motifs is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for making these critical decisions in the drug discovery and development process. By carefully evaluating the structure-activity relationships, researchers can harness the unique properties of both methylidene and saturated oxolane analogs to design the next generation of innovative therapeutics.
References
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]
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Receptor Binding Assay - Creative Bioarray. Available at: [Link]
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Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research. Available at: [Link]
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Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. Available at: [Link]
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Receptor-Ligand Binding Assay - Mtoz Biolabs. Available at: [Link]
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Biochemical assays in drug discovery and development - Celtarys Research. Available at: [Link]
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Furan: A Promising Scaffold for Biological Activity. Available at: [Link]
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THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY' - Regulations.gov. Available at: [Link]
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Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis: A Convergent Biomimetic Total Synthesis of Prunolactone A - PMC. Available at: [Link]
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New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed. Available at: [Link]
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Methylene-bridged dimeric natural products involving one-carbon unit in biosynthesis. Available at: [Link]
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The results of the enzyme inhibition assays of 10 μM of the standard... - ResearchGate. Available at: [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC. Available at: [Link]
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Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances - PMC - NIH. Available at: [Link]
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Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. Available at: [Link]
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2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Available at: [Link]
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Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors - MDPI. Available at: [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights - ACS Publications. Available at: [Link]
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Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. Available at: [Link]
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Methylene C(sp)−H Arylation Enables the Stereoselective Synthesis and Structure Revision of Indidene Natural Products | Request PDF - ResearchGate. Available at: [Link]
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Methylene C(sp 3 )−H Arylation Enables the Stereoselective Synthesis and Structure Revision of Indidene Natural Products | Request PDF - ResearchGate. Available at: [Link]
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Synthesis of Methylidene Complexes that Contain a 2,6-Dimesitylphenylimido Ligand and Ethenolysis of 2,3-Dicarbomethoxynorbornadiene | Organometallics - ACS Publications - American Chemical Society. Available at: [Link]
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Cytotoxicity assay of all derivatives in vitro. - ResearchGate. Available at: [Link]
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Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances - MDPI. Available at: [Link]
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N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors - Bentham Science Publisher. Available at: [Link]
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In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC. Available at: [Link]
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The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - SciRP.org. Available at: [Link]
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Oxetanes in Drug Discovery Campaigns - PMC - NIH. Available at: [Link]
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'Stimulating discovery' leads to strategy to swap oxygen in saturated rings - Chemistry World. Available at: [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry - PMC. Available at: [Link]
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Late-Stage Saturation of Drug Molecules - PMC - NIH. Available at: [Link]
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2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC. Available at: [Link]
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Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Available at: [Link]
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Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC. Available at: [Link]
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Microwave-assisted synthesis, structural characterization, DFT studies, antibacterial and antioxidant activity of 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid - ResearchGate. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling tert-butyl N-(4-methylideneoxolan-3-yl)carbamate
Topic: Personal protective equipment for handling tert-butyl N-(4-methylideneoxolan-3-yl)carbamate Role: Senior Application Scientist
Executive Safety Summary & Hazard Identification
Status: Novel Chemical Entity (NCE) / Research Intermediate Provisional Occupational Exposure Band (OEB): OEB 3 (0.01–0.1 mg/m³) [Assigned based on Structure-Activity Relationship (SAR) due to reactive exocyclic alkene]
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for tert-butyl N-(4-methylideneoxolan-3-yl)carbamate may be sparse, its structure dictates our safety protocol. This molecule contains two critical functional features:
-
Boc-Protected Amine: Generally stable but can release isobutylene gas and the free amine upon contact with strong acids.
-
Exocyclic Methylidene Group: This electron-deficient double bond acts as a Michael Acceptor . In biological systems, Michael acceptors can alkylate cysteine residues in proteins, posing a significant risk of skin sensitization and potential genotoxicity .
Core Directive: Treat this compound as a potential sensitizer and alkylating agent . Do not handle on an open bench.
The PPE Matrix: Layered Defense System
This matrix is designed to prevent exposure pathways common to reactive intermediates: inhalation of dust and dermal absorption of solutions.
| Protection Zone | Recommended Equipment | Technical Justification (Causality) |
| Respiratory | Primary: Fume Hood (Certified Face Velocity: 80–100 fpm)Secondary (Powder): N95 or P100 Respirator (if outside hood) | The methylidene group suggests reactivity with biological nucleophiles. Inhalation of dust could lead to respiratory sensitization. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) | Standard nitrile is sufficient for the solid. However, if dissolved in organic solvents (DCM/THF), the solvent acts as a carrier, permeating gloves and dragging the solute with it. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for reactive alkylators in solution; goggles seal against vapors and splashes. |
| Body | Tyvek® Lab Coat (Closed front, elastic cuffs) | Cotton coats absorb liquids and retain dust. Tyvek provides a non-porous barrier against chemical dust accumulation. |
Operational Workflow: The "Zero-Exposure" Protocol
This protocol uses a self-validating logic: Every step must verify the safety of the previous step before proceeding.
Phase A: Engineering Control Verification
-
Airflow Check: Verify fume hood flow monitor reads "Normal" or use a tissue strip to visualize inward airflow.
-
Static Mitigation: Place an ionizing fan or antistatic gun inside the hood.
-
Why? Boc-protected intermediates are often fluffy, electrostatic solids. Static charge causes particle flight, bypassing hood containment.
-
Phase B: Weighing & Dispensing
-
Don PPE: Put on inner gloves, Tyvek coat, then outer gloves. Tape cuffs if handling >5g.
-
Tare Setup: Place the receiving vessel (tare) inside the hood.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is sticky/oily, as "flicking" can aerosolize particles.
-
Wipe Down: Immediately wipe the exterior of the stock container with a solvent-dampened Kimwipe before removing it from the hood. This prevents "track-out" of invisible dust.
Phase C: Solubilization (Critical Step)
Risk: Once dissolved, the compound's ability to penetrate skin increases by orders of magnitude.
-
Solvent Addition: Add solvent (e.g., DCM, THF) slowly down the side of the flask to minimize aerosol generation.
-
Seal: Cap the vessel immediately.
-
Glove Check: Inspect outer gloves for crinkling or discoloration (signs of solvent degradation). Change outer gloves immediately if splashed.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the decision logic and workflow for handling this compound, ensuring no step is skipped.
Caption: Operational workflow for handling tert-butyl N-(4-methylideneoxolan-3-yl)carbamate, emphasizing the critical transition from solid to solution state.
Disposal & Decontamination
Because this molecule contains a reactive Michael acceptor, simple trash disposal is negligent.
-
Quenching (Optional but Recommended): If disposing of pure material, treat with a dilute nucleophile (e.g., aqueous cysteine or thiosulfate) to consume the reactive methylidene group before disposal.
-
Solid Waste: Place contaminated consumables (gloves, wipes) into a clear zip-lock bag, seal it, and place that inside the yellow hazardous waste bag.
-
Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" streams based on the solvent used. Do not mix with strong acids (risk of Boc-deprotection and gas evolution).[1]
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents (this enhances absorption).
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels, then scoop into a bag.
-
Spill (Liquid): Cover with vermiculite or absorbent pads.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
